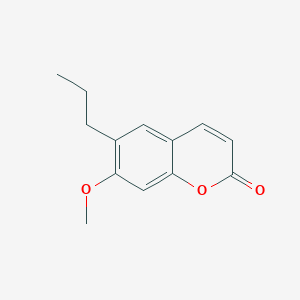

7-methoxy-6-propyl-2H-chromen-2-one

Description

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

7-methoxy-6-propylchromen-2-one |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-10-5-6-13(14)16-12(10)8-11(9)15-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

CXQXGTUMJYCTAL-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=C2C(=C1)C=CC(=O)O2)OC |

Canonical SMILES |

CCCC1=C(C=C2C(=C1)C=CC(=O)O2)OC |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that 7-methoxy-6-propyl-2H-chromen-2-one exhibits significant anticancer activity. Studies have shown that derivatives of this compound can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in tumor progression and metastasis. For instance, one study reported that certain synthesized derivatives demonstrated low micromolar inhibition constants (Ki) against these isoforms, highlighting their potential as selective anticancer agents .

2. Anti-inflammatory and Antioxidant Effects

The compound has also been investigated for its anti-inflammatory and antioxidant properties. It has been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, thus offering therapeutic avenues for diseases characterized by chronic inflammation .

3. Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects. Its derivatives have been evaluated for their potential to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This suggests that the compound could contribute to developing treatments for cognitive disorders .

Therapeutic Applications

1. Drug Development

The compound serves as a scaffold for synthesizing new drug candidates targeting various diseases. Its structural modifications can enhance biological activity and selectivity towards specific molecular targets. For example, modifications at different positions on the chromene scaffold have led to compounds with improved anticancer activity against several human tumor cell lines .

2. Material Science

In addition to its biological applications, this compound is being explored in material science for developing fluorescent materials and sensors due to its photophysical properties. This expands its utility beyond medicinal chemistry into fields requiring advanced materials with specific optical characteristics.

Case Studies

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of 7-methoxy-6-propyl-2H-chromen-2-one with analogs:

Key Observations :

- Lipophilicity : The propyl group in this compound increases logP compared to hydroxylated analogs, suggesting better membrane permeability but lower aqueous solubility.

- Steric Effects: The propyl group introduces moderate bulk compared to the benzylamino group in compounds, which may hinder access to narrow binding pockets.

Crystallographic and Structural Validation

Crystallographic software like SHELX and ORTEP-3 are critical for determining bond lengths, angles, and packing patterns . For example:

- 7-Hydroxy-6-methoxy-2H-chromen-2-one : Exhibits a planar structure (mean C–C bond deviation: 0.003 Å) with intramolecular hydrogen bonding (O–H⋯O), stabilizing the crystal lattice .

- This compound : Predicted to adopt a similar planar core, but the propyl group may disrupt packing efficiency, reducing melting point compared to hydroxylated analogs.

Preparation Methods

Reaction Mechanism and Starting Materials

The reaction begins with 5-propyl-2-methoxyresorcinol and ethyl acetoacetate in the presence of oxalic acid or sulfuric acid. The acid catalyzes transesterification, followed by keto-enol tautomerization and cyclization to form the coumarin core.

Example Protocol :

Industrial Scalability

Industrial adaptations employ continuous flow reactors to enhance efficiency. For instance, substituting ethanol with recyclable ionic liquids improves sustainability while maintaining yields above 70%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Optimized Protocol

Advantages

Microwave methods minimize side reactions, achieving higher purity compared to classical methods.

Mechanochemical Synthesis

Solvent-free mechanochemical synthesis offers an eco-friendly alternative.

Ball Milling Protocol

Green Chemistry Benefits

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Post-Synthetic Alkylation

For coumarins with challenging substitution patterns, post-synthetic modification is viable.

Propylation of 7-Methoxy-6-hydroxy-2H-chromen-2-one

-

Step 1 : Synthesize 7-methoxy-6-hydroxy-2H-chromen-2-one via Pechmann condensation.

-

Step 2 : Alkylate the 6-hydroxy group using propyl bromide (1.2 eq) and K₂CO₃ in DMF at 80°C for 12 hours.

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Scalability |

|---|---|---|---|---|

| Pechmann Condensation | Reflux, acid catalyst | 68–75% | 6–12 h | High |

| Microwave-Assisted | 150 W, 100°C | 82% | 50 min | Moderate |

| Mechanochemical | Ball milling, MsOH | 87–91% | 2 h | High |

| Post-Synthetic Alkylation | DMF, K₂CO₃ | 65–70% | 12 h | Low |

Key Findings :

Q & A

Q. Table 1: Representative Crystallographic Parameters

| Parameter | ||

|---|---|---|

| Space group | Monoclinic | Monoclinic |

| a, b, c (Å) | 7.21, 8.03, 12.45 | 6.98, 8.12, 11.92 |

| R factor | 0.037 | 0.048 |

| Temperature (K) | 100 | 293 |

What physicochemical properties influence its solubility and bioavailability?

Level: Basic

Methodological Answer:

Critical properties include:

- logP (Octanol/Water): ~2.1 (moderate lipophilicity) .

- Water Solubility: ~1.5 mg/L (low, requiring solubilizing agents) .

- McGowan Volume: 1.65 cm³/mol (indicative of molecular packing) .

These parameters guide formulation strategies, such as using co-solvents or lipid-based carriers.

How can crystallographic disorder in derivatives be resolved?

Level: Advanced

Methodological Answer:

Disorder (e.g., in ) is addressed by:

- Multi-component refinement using SHELXL .

- Occupancy ratio adjustment (e.g., 95:5 for major/minor components).

- Validation with PLATON to check geometric restraints.

- Low-temperature data collection (100 K) reduces thermal motion artifacts .

What strategies optimize reaction yields in its synthesis?

Level: Advanced

Methodological Answer:

- Catalyst Screening: FeCl₃ outperforms AlCl₃ in coumarin cyclization .

- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance intermediate stability .

- Temperature Control: Maintaining 70°C balances reactivity and side-product suppression .

How to validate structural data when contradictions arise?

Level: Advanced

Methodological Answer:

- Cross-validate with complementary techniques (NMR, IR).

- Use checkCIF to flag outliers in bond lengths/angles.

- Compare with databases (e.g., Cambridge Structural Database) to identify anomalies .

What computational methods predict logP and solubility?

Level: Advanced

Methodological Answer:

- Crippen Method: Estimates logP via fragment contributions .

- NIST WebBook: Provides experimental solubility data for benchmarking .

- Molecular Dynamics (MD): Simulates solvation free energy using software like GROMACS.

How to design analogs for biological activity studies?

Level: Advanced

Methodological Answer:

- Functional Group Modification: Introduce halogen or alkyl groups at C-6/C-7 (e.g., ).

- SAR Analysis: Test derivatives for antimicrobial/anticancer activity in vitro .

- Docking Studies: Use AutoDock to predict binding to target enzymes (e.g., COX-2) .

What challenges arise in refining high-resolution crystal structures?

Level: Advanced

Methodological Answer:

- Data Quality: Ensure I/σ(I) > 2 for high-resolution datasets .

- Anisotropic Refinement: Model thermal motion with SHELXL .

- Twinned Data: Use TWINLAW in SHELXL to deconvolute overlapping reflections .

How to analyze π-π interactions in crystal packing?

Level: Advanced

Methodological Answer:

- ORTEP-3: Visualize stacking distances (typically 3.5–4.0 Å) .

- Mercury Software: Quantify interaction energies using DFT methods.

- Table 2: π-π Interactions in

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| Phenyl-phenyl | 3.82 | 12.3 |

| Chromenone rings | 3.95 | 9.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.